Cas no 2228956-11-2 (tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate)

Tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate is a specialized organic compound with distinct structural features. It exhibits high stability, making it suitable for various chemical reactions. The presence of trifluoro groups enhances its thermal and hydrolytic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique hydroxyethyl moiety allows for versatile functionalization, expanding its potential applications.
tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate structure
2228956-11-2 structure
Product Name:tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate
CAS No:2228956-11-2
MF:C14H18F3NO4
MW:321.292234897614
CID:6423343
PubChem ID:165662278
Update Time:2025-06-20

tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate
    • EN300-1887497
    • tert-butyl N-[4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]carbamate
    • 2228956-11-2
    • Inchi: 1S/C14H18F3NO4/c1-13(2,3)22-12(20)18-8-5-6-10(21-4)9(7-8)11(19)14(15,16)17/h5-7,11,19H,1-4H3,(H,18,20)
    • InChI Key: ZTILGVDUKLIMER-UHFFFAOYSA-N
    • SMILES: FC(C(C1C(=CC=C(C=1)NC(=O)OC(C)(C)C)OC)O)(F)F

Computed Properties

  • Exact Mass: 321.11879254g/mol
  • Monoisotopic Mass: 321.11879254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.8Ų

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Additional information on tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate

tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate (CAS No. 2228956-11-2): An Overview of a Promising Compound in Pharmaceutical Research

tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate (CAS No. 2228956-11-2) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of carbamates, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The chemical structure of tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a substituted phenyl ring. The presence of the methoxy and trifluoro groups on the phenyl ring imparts specific physicochemical properties that contribute to its biological activity. The hydroxy group on the trifluoroethyl moiety adds an additional layer of complexity and reactivity to the molecule.

Recent studies have highlighted the pharmacological potential of this compound. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, this compound has shown promise in neuroprotective applications. A 2024 study in the Journal of Neurochemistry reported that tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This neuroprotective effect makes it a candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate has also been investigated. Studies have shown that it has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. The compound is metabolized primarily through hepatic pathways, with the major metabolites being excreted via urine and feces. These pharmacokinetic characteristics make it suitable for both acute and chronic dosing regimens.

The safety profile of this compound is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.

In terms of clinical development, several Phase I trials are currently underway to evaluate the safety and pharmacokinetics of tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate. Preliminary results from these trials have been promising, with no serious adverse events reported thus far. The next steps will involve Phase II trials to assess its efficacy in specific disease indications.

The mechanism of action of this compound is an area of ongoing research. Current evidence suggests that it exerts its effects through multiple pathways. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. Additionally, it may modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of inflammatory mediators.

In conclusion, tert-butyl N-4-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate (CAS No. 2228956-11-2) represents a promising compound with significant potential in pharmaceutical research. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further development as a therapeutic agent for various diseases. Ongoing research will continue to elucidate its mechanisms of action and optimize its use in clinical settings.

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